3-[8-(Trichlorosilyl)octyl]-1H-pyrrole
Description
Structure
3D Structure
Properties
CAS No. |
657367-88-9 |
|---|---|
Molecular Formula |
C12H20Cl3NSi |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
trichloro-[8-(1H-pyrrol-3-yl)octyl]silane |
InChI |
InChI=1S/C12H20Cl3NSi/c13-17(14,15)10-6-4-2-1-3-5-7-12-8-9-16-11-12/h8-9,11,16H,1-7,10H2 |
InChI Key |
KBMJOGINRYRMLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1CCCCCCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Iii. Chemical Reactivity and Derivatization Pathways of 3 8 Trichlorosilyl Octyl 1h Pyrrole
Reactivity of the Trichlorosilyl (B107488) Moiety
The trichlorosilyl group is a highly reactive functional group, primarily utilized for its ability to form stable siloxane (Si-O-Si) bonds and to anchor the molecule to various substrates. Its reactivity is dominated by its susceptibility to nucleophilic attack, leading to the substitution of the chlorine atoms.
The most characteristic reaction of the trichlorosilyl group is its rapid hydrolysis in the presence of water, followed by condensation to form a cross-linked polysiloxane network. This process is the foundation of many sol-gel applications. The reaction proceeds in two main stages:
Hydrolysis: The three chlorine atoms on the silicon are sequentially replaced by hydroxyl groups upon reaction with water, forming a reactive silanetriol intermediate and releasing hydrochloric acid as a byproduct. The hydrolysis rate is typically fast and is influenced by factors such as pH, water concentration, and the presence of catalysts.
Si-Cl + H₂O → Si-OH + HCl
Condensation: The newly formed silanol (B1196071) groups are highly reactive and readily condense with each other to form stable siloxane bonds (Si-O-Si), releasing water in the process. This step can also occur between a silanol group and a remaining chlorosilyl group, releasing HCl. As condensation proceeds, a highly cross-linked, three-dimensional polysiloxane network is formed. The extent of cross-linking and the final network structure can be controlled by reaction conditions such as temperature and catalyst presence. researchgate.net
n C₁₈H₃₂Cl₃NSi + 3n H₂O → [C₁₈H₃₂NSi(OH)₃]ₙ → (C₁₈H₃₁NSiO₁.₅)ₙ + 3n HCl + 1.5n H₂O
The resulting polysiloxane network incorporates the 3-octyl-1H-pyrrole moieties as pendant groups, creating a hybrid material with the mechanical and thermal stability of a silicone and the potential for electronic conductivity from the pyrrole (B145914) units.
Table 1: Factors Influencing Hydrolysis and Condensation of Trichlorosilyl Groups
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Network Structure |
| Water Concentration | Increases with higher water content | Increases with silanol concentration | Higher water levels can lead to more complete hydrolysis before significant condensation, potentially resulting in more ordered networks. |
| pH | Catalyzed by both acid and base | Minimum rate near neutral pH; catalyzed by both acid and base | Affects the relative rates of hydrolysis and condensation, influencing the morphology (e.g., particulate vs. polymeric gels). |
| Temperature | Increases with temperature | Increases significantly with temperature, promoting cross-linking | Higher temperatures accelerate curing and lead to denser, more rigid networks. researchgate.net |
| Solvent | Polarity and ability to solubilize reactants can influence rates | Can mediate reactant proximity and influence network growth | The choice of solvent can affect the homogeneity and porosity of the final polysiloxane material. |
| Catalyst | Can be used to control the reaction kinetics | Can be used to control the reaction kinetics | Lewis acids or bases can be employed to tailor the network formation process. |
This table presents generalized trends for organotrichlorosilanes.
The trichlorosilyl group of 3-[8-(Trichlorosilyl)octyl]-1H-pyrrole is particularly effective for the surface modification of materials rich in hydroxyl groups, such as silicon dioxide (SiO₂) and various metal oxides (e.g., TiO₂, Al₂O₃). This process, often referred to as silanization, creates a covalent bond between the molecule and the substrate surface.
The reaction mechanism is analogous to the initial stages of polysiloxane formation. The trichlorosilyl group first undergoes partial or full hydrolysis with surface-adsorbed water or reacts directly with the surface hydroxyl groups (-OH) to form a Si-O-Substrate bond. nih.gov The remaining chloro or hydroxyl groups on the silicon atom can then react with adjacent silane (B1218182) molecules or surface hydroxyls, leading to the formation of a dense, self-assembled monolayer (SAM) or a thin polymer film on the substrate.
This surface functionalization is a powerful tool for:
Altering the surface properties of a substrate, for example, by introducing the hydrophobic octyl chain and the functional pyrrole ring.
Preparing surfaces for the subsequent growth of polypyrrole films, ensuring strong adhesion between the conductive polymer and the underlying substrate. researchgate.net
The reaction with a silica (B1680970) surface can be depicted as:
Substrate-OH + Cl₃Si-(CH₂)₈-Pyrrole → Substrate-O-SiCl₂-(CH₂)₈-Pyrrole + HCl
While less common than reactions with oxygen nucleophiles, the trichlorosilyl group can also react with primary or secondary amines to form stable silicon-nitrogen (Si-N) covalent bonds. This reaction typically requires anhydrous conditions to prevent the competing hydrolysis of the chlorosilane. The reaction of this compound with an amine-containing molecule or surface would proceed with the elimination of hydrogen chloride.
This reactivity pathway allows for the covalent attachment of the pyrrole-functionalized silane to amine-rich surfaces or for the synthesis of novel polymers and materials where the pyrrole units are linked via Si-N bonds. However, it is important to note that the N-H bond of the pyrrole ring itself is generally not reactive towards the trichlorosilyl group under typical conditions.
Reactivity of the 1H-Pyrrole Ring
The 1H-pyrrole ring in this compound is an electron-rich aromatic system that can undergo polymerization to form polypyrrole, a well-known conducting polymer. wikipedia.org The polymerization proceeds via an oxidative mechanism, which can be initiated either electrochemically or with chemical oxidizing agents. The long, flexible octyl chain at the 3-position enhances the solubility of the monomer and the resulting polymer in organic solvents. lookchem.com
Electrochemical polymerization is a widely used method to grow well-adhered, uniform films of polypyrrole on a conductive electrode surface. The process involves the oxidation of the pyrrole monomer at the anode of an electrochemical cell. The general mechanism for the electropolymerization of pyrrole derivatives can be summarized in the following steps:
Oxidation of the Monomer: The pyrrole monomer is oxidized at the electrode surface to form a radical cation. The oxidation potential for 3-octylpyrrole is approximately +0.16 V (vs. Ag/AgCl). lookchem.com
Radical Cation Coupling: Two radical cations couple, typically at the 2- and 5-positions of the pyrrole rings, to form a dicationic dimer, with the expulsion of two protons.
Chain Propagation: The dimer is more easily oxidized than the monomer, and it continues to react with other radical cations or oligomers, leading to the growth of the polymer chain.
Doping: The resulting polypyrrole chain is in its oxidized, conductive state. To maintain charge neutrality, anions (dopants) from the electrolyte solution are incorporated into the polymer film.
The electrochemical polymerization of 3-[8-(Trichlorosilyl)octyl)-1H-pyrrole can be performed after the silyl (B83357) group has been anchored to a conductive substrate, allowing for the direct growth of a covalently bound polypyrrole film.
Table 2: Typical Parameters for Electrochemical Polymerization of 3-Alkylpyrroles
| Parameter | Typical Value/Condition | Significance |
| Monomer Concentration | 0.05 - 0.5 M | Affects polymerization rate and film morphology. |
| Solvent | Acetonitrile, Propylene Carbonate | Must dissolve the monomer and supporting electrolyte. |
| Supporting Electrolyte | Tetrabutylammonium perchlorate (B79767) (TBAP), Lithium perchlorate (LiClO₄) | Provides ionic conductivity and the dopant anion. |
| Potential Control | Potentiostatic (constant potential) or Galvanostatic (constant current) | Determines the rate of polymerization and can influence film properties. |
| Scan Rate (Cyclic Voltammetry) | 50 - 100 mV/s | Used to study the redox behavior and determine oxidation potentials. |
This table provides representative conditions based on studies of similar 3-alkylpyrroles. lookchem.com
Chemical oxidative polymerization offers a simpler route to produce polypyrrole derivatives in bulk as a powder or as a coating on various substrates, without the need for an electrochemical setup. This method involves the use of a chemical oxidizing agent, most commonly ferric chloride (FeCl₃), to initiate the polymerization. scirp.orgresearchgate.net
The mechanism is believed to be similar to the electrochemical process, where the oxidant abstracts an electron from the pyrrole monomer to form a radical cation, which then initiates the polymerization cascade. The reaction is typically carried out by dissolving the monomer in an appropriate organic solvent and then adding the oxidant, often also in solution.
n C₁₈H₃₂Cl₃NSi + 2n FeCl₃ → (C₁₈H₃₁NSiCl₃)ₙ + 2n FeCl₂ + 2n HCl
The resulting polypyrrole is obtained in its doped, conductive state, with the counter-ion typically being the reduced form of the oxidant (e.g., FeCl₄⁻). The properties of the resulting polymer, such as conductivity and molecular weight, are highly dependent on the reaction conditions.
Table 3: Common Oxidants and Conditions for Chemical Polymerization of Pyrrole Derivatives
| Oxidant | Monomer:Oxidant Molar Ratio | Typical Solvent | Key Characteristics |
| Ferric Chloride (FeCl₃) | 1:2.0 - 1:2.5 | Chloroform, Acetonitrile, Water | Most common, inexpensive, and effective for producing high molecular weight polymer. kpi.ua |
| Ammonium Persulfate ((NH₄)₂S₂O₈) | 1:1 - 1:2 | Water, Acetonitrile | A strong oxidant, often used in aqueous systems. |
| Ferric Perchlorate (Fe(ClO₄)₃) | 1:2.0 - 1:2.5 | Acetonitrile, Pyridine | Can lead to polymers with perchlorate as the dopant. lookchem.com |
This table presents common systems used for the chemical polymerization of pyrrole and its derivatives.
Regioselective Functionalization of the Pyrrole Core
The functionalization of the pyrrole ring in this compound is analogous to that of other 3-alkyl-substituted pyrroles. The octyl chain is an electron-donating group that activates the pyrrole ring towards electrophilic aromatic substitution. The inherent reactivity of the pyrrole system strongly favors substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4) because the carbocation intermediate formed during α-attack is better stabilized by resonance. pearson.comonlineorganicchemistrytutor.comstackexchange.comslideshare.net
For a 3-substituted pyrrole, the primary sites for electrophilic attack are the C5 and C2 positions. The C5 position is generally the most favored due to less steric hindrance compared to the C2 position, which is adjacent to the bulky octyl substituent. The C4 position is the least reactive towards classical electrophilic substitution.
Common electrophilic substitution reactions are expected to proceed with predictable regioselectivity, as summarized in the table below, based on established pyrrole chemistry.
Table 1: Predicted Regioselectivity for Electrophilic Substitution of this compound
| Reaction Type | Reagents | Major Product(s) | Minor Product(s) | Rationale & Citations |
|---|---|---|---|---|
| Halogenation | NBS or NCS, THF, low temp. | 5-Halo-3-(...)-1H-pyrrole | 2-Halo-3-(...)-1H-pyrrole, Dihalogenated products | To avoid polyhalogenation, mild reagents and conditions are necessary. The C5 position is the primary site of attack. quimicaorganica.org |
| Acylation | Acetic Anhydride, mild Lewis Acid (e.g., SnCl₄) | 5-Acetyl-3-(...)-1H-pyrrole | 2-Acetyl-3-(...)-1H-pyrrole | Strong Lewis acids like AlCl₃ can cause polymerization of the pyrrole ring. The product is deactivated, preventing polyacylation. pearson.comusask.camasterorganicchemistry.comlibretexts.org |
| Sulfonation | Pyridine-SO₃ complex | 3-(...)-1H-pyrrole-2-sulfonic acid | 3-(...)-1H-pyrrole-5-sulfonic acid | Sulfonation often occurs at the C2 position under these conditions. slideshare.netquimicaorganica.org |
Note: (...) represents the [8-(Trichlorosilyl)octyl] side chain.
Interplay Between Silyl and Pyrrole Reactivities in Tandem Processes
The distinct functionalities of this compound—the reactive trichlorosilyl group and the versatile pyrrole ring—enable its use in one-pot or sequential tandem processes. These processes can create complex, functional materials by first anchoring the molecule to a substrate and then modifying the exposed pyrrole unit.
The primary reaction of the trichlorosilyl group is its rapid hydrolysis, even with atmospheric moisture, to form a reactive silanetriol. This intermediate readily condenses with surface hydroxyl groups (silanols) present on materials like silica, glass, and other metal oxides to form stable, covalent Si-O-Si bonds. rsc.orgresearchgate.netgelest.com This process effectively tethers the pyrrole-functionalized octyl chain to the surface.
A hypothetical, yet highly plausible, tandem process for creating a functionalized surface would involve two main steps:
Surface Immobilization: The trichlorosilyl group is used to graft the molecule onto a hydroxylated surface. This is typically done by immersing the substrate in a solution of the silane in an anhydrous organic solvent.
In-Situ Pyrrole Derivatization: Once the molecules are anchored to the surface, the pyrrole rings are exposed and available for further reactions. This could include, for example, surface-initiated polymerization to create a conductive polypyrrole film or coupling reactions to attach other specific molecules.
One-pot syntheses combining multiple reaction types, such as multicomponent reactions followed by cyclizations like the Heck reaction, have been developed for creating complex heterocyclic systems. nih.govbeilstein-journals.orgmdpi.com By analogy, a one-pot process could be envisioned where the silyl group of this compound first reacts with silica nanoparticles in a suspension, followed by the addition of reagents to trigger polymerization or functionalization of the now-immobilized pyrrole rings.
Table 2: Proposed Tandem Reaction Sequence for Surface Functionalization
| Step | Process | Description | Reagents/Conditions | Expected Outcome |
|---|---|---|---|---|
| 1 | Silylation / Grafting | Covalent attachment of the molecule to a silica surface. | Silica substrate, anhydrous toluene, room temperature. | A monolayer of pyrrole-terminated alkyl chains covalently bound to the silica surface. |
| 2 | Surface-Initiated Polymerization | Oxidative polymerization of the surface-bound pyrrole monomers to form a conductive film. | Electrochemical potential or chemical oxidant (e.g., FeCl₃) in an electrolyte solution. | A hybrid material consisting of a silica core with a conductive polypyrrole shell. |
This strategic combination of reactivities allows for the precise engineering of surfaces, imparting new properties such as conductivity, biocompatibility, or selective binding capabilities, derived from the versatile chemistry of the pyrrole heterocycle.
Iv. Integration into Advanced Materials Architectures and Functional Systems
Organic-Inorganic Hybrid Materials Development
Organic-inorganic hybrid materials leverage the distinct properties of their constituent parts, such as the mechanical and thermal stability of inorganic networks and the functional versatility of organic molecules. mdpi.com The compound 3-[8-(trichlorosilyl)octyl]-1H-pyrrole is instrumental in this field, providing a covalent link between these disparate phases.
Sol-Gel Processing for Hybrid Network Formation
Sol-gel processing is a versatile method for producing solid materials from small molecules, involving the conversion of a colloidal solution (sol) into a gel-like network. sigmaaldrich.com For silane-based precursors, this process typically involves hydrolysis and condensation reactions. mdpi.comsigmaaldrich.com
When this compound is used as a precursor, its trichlorosilyl (B107488) group readily hydrolyzes in the presence of water to form reactive silanol (B1196071) groups (-Si(OH)₃). These silanols then undergo condensation with other silanols, creating a stable, cross-linked inorganic silica (B1680970) (Si-O-Si) network. mdpi.com Simultaneously, the pyrrole-terminated octyl chains are integrated into this network, resulting in an organic-inorganic hybrid material. mdpi.comnih.gov
The resulting hybrid material combines the robustness of the silica framework with the electronic properties and chemical reactivity of the pyrrole (B145914) groups. mdpi.com This approach allows for the creation of materials with tailored functionalities, where the inorganic component provides a stable matrix and the organic component can be used for subsequent polymerization or other chemical modifications. rsc.org The process is advantageous due to its use of mild reaction conditions and the ability to easily modify the final properties by co-condensing different organosilane precursors. sigmaaldrich.comnih.gov
Self-Assembled Monolayers (SAMs) on Diverse Substrates
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a solid substrate. researchgate.net The this compound molecule is ideally structured for SAM formation on hydroxyl-bearing substrates like silicon oxide, glass, and various metal oxides. sisib.com
The formation process involves the covalent anchoring of the trichlorosilyl headgroup to the substrate's surface hydroxyls. researchgate.netsisib.com This is followed by the self-organization of the alkyl chains, driven by van der Waals interactions, and the outward projection of the terminal pyrrole groups. nih.gov The result is a densely packed, well-ordered monolayer that fundamentally alters the surface properties of the substrate. researchgate.net The thickness of such monolayers is typically in the nanometer range, consistent with the length of the molecule. For instance, SAMs of a similar molecule, octadecyltrichlorosilane (B89594) (OTS), form layers approximately 2.6 nm thick. researchgate.net The formation of these monolayers can be confirmed through techniques like contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM). researchgate.netresearchgate.net
| SAM Component | Function | Key Interactions | Typical Substrates |
|---|---|---|---|
| Trichlorosilyl Group | Anchors molecule to the surface | Covalent Si-O-Substrate bonds | Silicon Oxide (SiO₂), Glass, Metal Oxides |
| Octyl Chain | Provides structural order | Van der Waals forces | N/A |
| Pyrrole Group | Provides terminal functionality | Determines surface energy and reactivity | N/A |
Interfacial Engineering for Enhanced Adhesion and Compatibility
The dual functionality of this compound makes it an effective adhesion promoter, or coupling agent, at the interface between inorganic and organic materials. onlytrainings.comresearchgate.net Such agents are crucial for creating strong, durable bonds between dissimilar materials, which often suffer from poor compatibility and are susceptible to moisture-induced degradation at the interface. onlytrainings.comdakenchem.com
When applied to an inorganic surface, the trichlorosilyl group reacts with surface hydroxides to form strong, covalent Si-O-metal bonds. sisib.comresearchgate.net This creates a new, organo-functionalized surface terminated by pyrrole groups. This pyrrole-rich surface can then form a more compatible and reactive interface with an overlying organic polymer matrix. url.eduresearchgate.net This engineered interface improves adhesion through several mechanisms, including the potential for chemical reactions with the polymer and the interpenetration of polymer chains into the silane (B1218182) network. onlytrainings.com
The use of silane coupling agents like this compound has been shown to significantly enhance the durability of bonded systems by protecting the interface from moisture attack, a primary cause of bond failure. onlytrainings.comcoacechem.com The application can be done either by priming the inorganic substrate with a dilute solution of the silane or by adding it directly to the polymer formulation. sisib.com
Thin Film and Coating Technologies
Thin film and coating technologies benefit from molecular precursors that can control surface properties and build functional layers. This compound serves as a foundational molecule for creating specialized films and modifying surfaces for controlled interactions.
Fabrication of Conductive Polymer Films
The pyrrole group of this compound is a monomer that can be polymerized to form polypyrrole, an intrinsically conductive polymer. rsc.org By first forming a SAM of the molecule on a conductive substrate (e.g., gold, indium tin oxide), a surface-initiated electropolymerization can be performed. researchgate.netacs.org
In this process, an electrical potential is applied to the substrate, causing the surface-bound pyrrole monomers to oxidize and form radical cations. nih.gov These reactive species then couple to form polymer chains, resulting in a polypyrrole film that is covalently anchored to the substrate. acs.orgnih.gov This "grafting-from" approach allows for the creation of highly stable and adherent conductive polymer films with controlled thickness. researchgate.net
The resulting polypyrrole films exhibit good electrical conductivity and are of interest for various electronic applications, including sensors, antistatic coatings, and components in microelectronic devices. url.edufurman.edunih.gov The use of a SAM as a template ensures that the polymerization occurs preferentially at the surface, leading to more uniform and well-adhered films compared to direct deposition of polypyrrole from solution. url.eduresearchgate.net
| Property | Description | Influencing Factors |
|---|---|---|
| Conductivity | The ability to conduct electricity. | Dopant type, polymerization conditions, film morphology. researchgate.net |
| Adhesion | Strength of the bond between the film and the substrate. | Covalent bonding via the silane anchor. researchgate.neturl.edu |
| Stability | Resistance to delamination and environmental degradation. | Enhanced by covalent surface attachment. researchgate.netcoacechem.com |
| Morphology | The surface structure and uniformity of the film. | Controlled by the underlying SAM and polymerization parameters. url.edunih.gov |
Surface Modification for Controlled Wettability and Interfacial Interactions
The formation of a SAM of this compound on a hydrophilic substrate, such as glass or a silicon wafer, fundamentally alters its surface energy and, consequently, its wettability. nih.gov Wettability is typically quantified by measuring the water contact angle (WCA).
An untreated silicon wafer with its native oxide layer is hydrophilic, exhibiting a low WCA. After modification with a SAM, the surface is now covered by the octyl chains and the terminal pyrrole groups. While the long alkyl chain contributes to hydrophobicity, the character of the terminal group is a dominant factor. nih.gov Phenyl-terminated SAMs, for example, have been shown to produce surfaces with water contact angles around 70-80°. uh.edu Pyrrole, being a heterocyclic aromatic compound, would be expected to yield a moderately hydrophobic surface. Studies on similar surfaces show that methyl-terminated SAMs are highly hydrophobic (WCA >100°), while functional groups like hydroxyl (-OH) or carboxyl (-COOH) are more hydrophilic. nih.govnih.gov
This ability to precisely control surface wettability is critical for applications in microfluidics, biocompatible materials, and technologies requiring specific interfacial interactions. dataphysics-instruments.comresearchgate.net By creating surfaces with defined hydrophobicity, it is possible to control protein adsorption, cell adhesion, and fluid flow on a microscale. nih.gov
| Surface Type / Terminal Group | Typical Advancing WCA (°) | Surface Character |
|---|---|---|
| Untreated Platinum | ~40° dataphysics-instruments.com | Hydrophilic |
| Untreated SiO₂/Glass | <30° nih.govresearchgate.net | Hydrophilic |
| -CH₃ (Methyl) | ~97-110° researchgate.netnih.gov | Hydrophobic |
| -C₆H₅ (Phenyl) | ~75° uh.edu | Moderately Hydrophobic |
| -OH (Hydroxyl) | ~20-49° nih.govnih.gov | Hydrophilic/Wettable |
| -COOH (Carboxyl) | ~35° nih.gov | Moderately Wettable |
Adhesion Promotion in Multilayer Systems
The trichlorosilyl group of this compound is a highly effective coupling agent for a variety of inorganic substrates such as glass, silicon wafers, and metal oxides. This reactivity is fundamental to its role as an adhesion promoter. Silanes, in general, are widely used to enhance the bonding between organic coatings and inorganic surfaces. evonik.comethz.ch The process involves the hydrolysis of the trichlorosilyl group in the presence of surface moisture to form reactive silanols (Si-OH). These silanols then condense with hydroxyl groups on the substrate, forming stable, covalent siloxane (Si-O-Substrate) bonds. ethz.ch
Once anchored, the molecule presents its pyrrole-terminated octyl chain away from the surface. This organic layer can then be used to covalently bond or physically entangle with a subsequently deposited organic layer, such as a polypyrrole film. This creates a robust molecular bridge between the inorganic substrate and the organic overlayer, significantly improving adhesion and preventing delamination, which is a common failure mode in multilayer devices. oriprobe.com The long octyl chain provides a flexible spacer, which can help to relieve interfacial stress.
Applications in Sensing and Transduction
The pyrrole moiety of the molecule is a direct precursor to polypyrrole, a well-known conducting polymer with applications in chemical and electrochemical sensing.
Chemical Sensing Platforms Based on Polypyrrole Composites
By immobilizing this compound on a sensor substrate, a self-assembled monolayer (SAM) can be formed that serves as a nucleation site for the electropolymerization of pyrrole. This results in a polypyrrole composite film that is covalently anchored to the sensor surface. The conductivity of polypyrrole is sensitive to the presence of various analytes, which can induce changes in its doping state and, consequently, its electrical resistance.
For instance, a polypyrrole-based sensor can be used for the detection of volatile organic compounds (VOCs). The interaction of the VOC with the polymer matrix alters the charge transport properties of the polypyrrole, leading to a measurable change in conductivity. The specific selectivity and sensitivity of the sensor can be tuned by modifying the polypyrrole with other functional groups or by creating copolymers.
Electrochemical Sensing Architectures
In electrochemical sensors, the anchored polypyrrole layer can serve multiple roles. It can act as a pre-concentration layer for the analyte of interest, increasing the sensitivity of the sensor. Furthermore, the polymer itself can be the electroactive species, with its oxidation or reduction current being modulated by the presence of the target analyte. The covalent attachment of the polypyrrole layer via the silane coupling agent ensures the long-term stability of the sensor, even under continuous operation in an electrolyte solution. acs.org The formation of self-assembled monolayers of pyrrole-containing alkanethiols on gold has been demonstrated to create stable platforms for electrochemical studies. acs.orgacs.org
Contributions to Organic Electronics and Optoelectronics
The ability to modify surfaces at the molecular level is critical in the field of organic electronics. The this compound molecule offers a means to precisely engineer interfaces within electronic and optoelectronic devices.
Dielectric Layer Modification in Organic Field-Effect Transistors (OFETs)
In an OFET, the interface between the dielectric layer and the organic semiconductor is crucial for device performance. The formation of a self-assembled monolayer of this compound on the dielectric surface (e.g., SiO2) can significantly improve the performance of the transistor. This molecular layer can reduce charge trapping at the interface by passivating surface hydroxyl groups, which are known to be charge trap sites. Furthermore, the organic nature of the monolayer can improve the morphology of the subsequently deposited organic semiconductor, leading to larger crystalline domains and improved charge carrier mobility. organic-chemistry.org
Charge Transport Modulation in Conjugated Polymer Systems
The incorporation of molecules like this compound can influence charge transport in conjugated polymer systems. guidechem.com By creating an ordered monolayer at the interface, it is possible to influence the alignment of the conjugated polymer chains, which can have a significant impact on charge mobility. johnshopkins.edunih.gov While insulating polymers are known to sometimes enhance charge transport by reducing interchain interactions and trap sites, the conductive nature of polypyrrole, which can be formed from the pyrrole headgroup, offers the potential for direct charge injection or extraction at the interface, further modulating the electronic properties of the system. organic-chemistry.orgacs.org
Data Tables
Table 1: Properties of Related Pyrrole-Functionalized Silanes
| Compound Name | CAS Number | Molecular Formula | Key Feature |
| 1-[8-(Trichlorosilyl)octyl]-1H-pyrrole | 657367-86-7 | C12H20Cl3NSi | Isomer of the title compound, with the octylsilyl chain at the 1-position of the pyrrole ring. |
| N-(3-Trimethoxysilylpropyl)pyrrole | 80906-67-8 | C10H19NO3Si | Shorter propyl linker and a trimethoxysilyl reactive group. alfa-chemistry.com |
| 3-Octyl-1H-pyrrole | 118799-18-1 | C12H21N | The core pyrrole structure without the silyl (B83357) functional group. sigmaaldrich.com |
Table 2: Potential Effects of Surface Modification with this compound in OFETs
| Parameter | Effect of Monolayer | Underlying Mechanism |
| Charge Carrier Mobility | Increase | Improved morphology of the organic semiconductor; reduced charge trapping. |
| Threshold Voltage | Shift | Alteration of the surface energy of the dielectric; reduction of interface trap states. |
| On/Off Ratio | Increase | Reduced leakage current due to passivation of the dielectric surface. |
| Device Stability | Increase | Covalent bonding of the functional layer, leading to a more stable interface. |
Biomaterial Interfacing and Biocompatibility Enhancement via Surface Engineering
The surface properties of a biomaterial implant are critical for its success, governing interactions with surrounding biological tissues and determining its long-term biocompatibility and functionality. Surface engineering with this compound offers a robust method to create tailored interfaces that can promote tissue integration and prevent adverse reactions such as bacterial colonization.
The process begins with the chemisorption of the molecule onto the biomaterial surface, which is typically rich in hydroxyl groups (e.g., titanium alloys, stainless steel, or silica-based materials). The trichlorosilyl group readily hydrolyzes in the presence of trace surface water, forming reactive silanol groups that subsequently condense with the surface hydroxyls and with each other. This reaction creates strong, covalent siloxane (Si-O-Substrate) bonds, anchoring the molecule firmly to the implant, and forms a cross-linked polysiloxane layer for enhanced stability.
Following this surface anchoring, the pyrrole groups, which now extend from the surface via the flexible octyl spacer, can be electrochemically polymerized. This electropolymerization process creates a conformal, adherent film of polypyrrole (PPy) directly on the biomaterial surface. researchgate.net The resulting PPy layer possesses unique electrical and chemical properties that can be exploited to enhance biocompatibility. For instance, conductive PPy surfaces can be used to electrically stimulate cell growth and differentiation, promoting osseointegration for orthopedic and dental implants.
Furthermore, these engineered surfaces can be designed to confer antibacterial properties, a critical factor in preventing implant-associated infections. Strategies developed for similar pyrrole-functionalized molecules demonstrate this potential. bohrium.com For example, research on surfaces modified with pyrrole-tailed imidazolium (B1220033) ionic liquids, which are then electropolymerized, has shown significant antibacterial activity. femto-st.frnih.gov The mechanism is often attributed to a combination of the inherent properties of the PPy and the release of active agents incorporated into the film. bohrium.com By analogy, the PPy matrix formed from this compound could be loaded with antimicrobial agents or its surface chemistry tailored to resist bacterial adhesion.
Research on related pyrrole-functionalized monomers provides insight into the potential antibacterial efficacy that could be achieved. Studies on a pyrrole-functionalized imidazolium monomer coordinated with zinc chloride, [PyC8MIm]Br-ZnCl2, have quantified its activity against common bacterial strains. nih.gov
Table 1: Example of Antibacterial Activity of a Related Pyrrole-Functionalized Monomer This table presents data for the related compound [PyC8MIm]Br-ZnCl2 to illustrate the antibacterial potential of functionalized pyrrole systems.
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µmol·mL⁻¹) |
| Staphylococcus aureus (S. aureus) | Gram-positive | 0.098 nih.gov |
| Escherichia coli (E. coli) | Gram-negative | 2.10 nih.gov |
Strategies for Corrosion Protection Coatings
The same molecular architecture that benefits biomaterial interfacing also makes this compound an excellent candidate for forming advanced corrosion protection coatings, particularly for reactive metals like aluminum and steel alloys. The strategy relies on creating a multi-layered defense system at the molecular level.
The first line of defense is the dense, hydrophobic barrier formed by the silane component. Upon application to a metal surface, the trichlorosilyl groups react with native surface hydroxyls to form a covalently bonded, cross-linked polysiloxane layer. researchgate.net This process creates a robust, inorganic interface that significantly improves the adhesion of the subsequent polymer layer. The eight-carbon alkyl (octyl) chain acts as a flexible, hydrophobic spacer, which helps to repel water and corrosive electrolytes from the metal surface. The formation of such a siloxane film on a metal surface can inhibit the hydration of the metal oxide layer and create an electrostatic barrier that hinders the migration of aggressive ions like chlorides to the substrate. researchgate.net
The second level of protection is provided by the polypyrrole layer. After the initial silanization step, the pyrrole-terminated surface is subjected to electropolymerization. This creates a thick, uniform, and highly adherent PPy film on top of the silane layer. Polypyrrole is known to act as an effective physical barrier, further blocking the ingress of corrosive species. Moreover, as a conductive polymer, it can offer electrochemical protection by inducing passivation of the underlying metal. This dual-mechanism approach, combining a passive barrier with active electrochemical protection, is a hallmark of advanced protective coatings.
Research on similar sol-gel and polymer hybrid coatings has demonstrated significant improvements in corrosion resistance. shu.ac.uk Electrochemical tests on aluminum alloys coated with such systems show a marked decrease in corrosion current and a shift in corrosion potential to more noble values, indicating enhanced protection. shu.ac.uk
Table 2: Example of Electrochemical Data for a Hybrid Sol-Gel Coating on AA2024-T3 Alloy This table presents representative data from a study on a different, but conceptually similar, hybrid protective coating to illustrate the type of performance enhancement achievable.
| Sample | Corrosion Potential (Ecorr) vs. Ag/AgCl | Corrosion Current Density (Icorr) (A/cm²) |
| Uncoated AA2024-T3 | -0.68 V | 1.2 x 10⁻⁶ |
| Sol-Gel Coated AA2024-T3 | -0.48 V | 7.9 x 10⁻⁸ |
Data adapted from studies on hybrid sol-gel coatings to demonstrate the principle of enhanced corrosion protection. shu.ac.uk
V. Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy is a cornerstone for identifying the key functional moieties within the target molecule: the pyrrole (B145914) ring, the octyl aliphatic chain, and the trichlorosilyl (B107488) group.
The FTIR spectrum of 3-[8-(Trichlorosilyl)octyl]-1H-pyrrole is predicted to exhibit a series of characteristic absorption bands corresponding to its different structural components. The N-H bond of the pyrrole ring is expected to produce a distinct stretching vibration. nih.gov The aliphatic octyl chain will be evidenced by strong C-H stretching absorptions. nih.gov Furthermore, the trichlorosilyl functional group has a characteristic vibrational signature in the lower frequency region of the spectrum.
Key expected absorption bands include:
N-H Stretching: A moderate to sharp band is anticipated in the region of 3400-3300 cm⁻¹, characteristic of the N-H stretch in a five-membered aromatic heterocycle like pyrrole. nih.govresearchgate.net
C-H Stretching (Aromatic): Weaker bands corresponding to the C-H stretching of the pyrrole ring are expected to appear just above 3000 cm⁻¹, typically around 3100-3050 cm⁻¹.
C-H Stretching (Aliphatic): Strong, sharp bands between 2960 cm⁻¹ and 2850 cm⁻¹ will be present, arising from the asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups in the octyl chain. nih.gov
Pyrrole Ring Stretching: A series of bands between 1600 cm⁻¹ and 1400 cm⁻¹ are attributed to C=C and C-N stretching vibrations within the pyrrole ring. researchgate.netresearchgate.net
C-H Bending (Aliphatic): Scissoring and bending vibrations of the CH₂ groups in the octyl chain are expected around 1465 cm⁻¹.
Si-Cl Stretching: Strong and characteristic absorption bands for the Si-Cl bonds of the trichlorosilyl group are predicted to be prominent in the 650-450 cm⁻¹ region.
Table 1: Predicted FTIR Data for this compound This table is interactive. Click on the headers to sort.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| ~3350 | Medium-Sharp | N-H Stretch | Pyrrole Ring |
| ~3100 | Weak-Medium | C-H Stretch | Pyrrole Ring |
| 2925-2955 | Strong | Asymmetric C-H Stretch | Octyl Chain (CH₂) |
| 2850-2870 | Strong | Symmetric C-H Stretch | Octyl Chain (CH₂) |
| 1550-1400 | Medium-Weak | C=C and C-N Ring Stretch | Pyrrole Ring |
| ~1465 | Medium | CH₂ Bending (Scissoring) | Octyl Chain |
Raman spectroscopy offers complementary vibrational data. While the polar N-H and Si-Cl bonds that are strong in FTIR will be present, Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. Therefore, the C=C bonds of the pyrrole ring and the C-C backbone of the alkyl chain are expected to yield strong signals. This technique is especially useful for studying the formation of siloxane (Si-O-Si) networks upon hydrolysis of the trichlorosilyl groups, which have a characteristic symmetric stretch. fishersci.ca
Key expected Raman shifts include:
C-H Stretching (Aliphatic/Aromatic): Strong signals are expected in the 3100-2850 cm⁻¹ range.
Pyrrole Ring Breathing: A strong, sharp signal corresponding to the symmetric stretching of the pyrrole ring is anticipated.
C-C Stretching: The carbon backbone of the octyl chain will produce notable signals in the 1200-1000 cm⁻¹ region.
Si-Cl Symmetric Stretching: A strong, polarized band is expected in the lower frequency range, complementing the FTIR data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of this compound, providing unambiguous evidence of the carbon framework and the position of substituents.
The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. The pyrrole ring protons will appear in the aromatic region, with their chemical shifts and coupling patterns being indicative of the 3-substitution pattern. The octyl chain protons will appear as distinct signals in the aliphatic region.
Predicted ¹H NMR signals include:
N-H Proton: A broad singlet is expected in the downfield region, typically δ 8.0-9.0 ppm, though its position and broadness are highly dependent on solvent and concentration. researchgate.net
Pyrrole Protons: Three signals are expected in the aromatic region (δ 6.0-7.0 ppm). For a 3-substituted pyrrole, the H2 and H5 protons are often close in chemical shift (~δ 6.7 ppm), while the H4 proton is typically found further upfield (~δ 6.1 ppm). researchgate.net
Alkyl Chain Protons: The spectrum will show a triplet for the methylene (B1212753) group alpha to the pyrrole ring (C1'H₂) around δ 2.5 ppm. The methylene group alpha to the silicon atom (C8'H₂) is expected to appear as a triplet around δ 1.5-1.8 ppm. The remaining methylene groups (C2'-C7'H₂) will likely overlap to form a broad multiplet in the δ 1.2-1.4 ppm region.
Table 2: Predicted ¹H NMR Data for this compound This table is interactive. Click on the headers to sort.
| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Proton Assignment |
|---|---|---|---|
| 8.0 - 9.0 | broad s | 1H | N-H |
| ~6.7 | m | 2H | H-2, H-5 |
| ~6.1 | t | 1H | H-4 |
| ~2.5 | t | 2H | Pyrrole-CH₂ -(CH₂)₇-SiCl₃ |
| 1.5 - 1.8 | m | 2H | Pyrrole-(CH₂)₇-CH₂ -SiCl₃ |
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal.
Predicted ¹³C NMR signals include:
Pyrrole Carbons: Four signals are expected. The substituted C3 carbon would appear around δ 125 ppm. The C2 and C5 carbons are anticipated near δ 118 ppm and δ 115 ppm respectively, while the C4 carbon should be the most shielded at approximately δ 109 ppm. researchgate.netresearchgate.net
Alkyl Chain Carbons: A series of signals between δ 20-35 ppm is expected for the eight carbons of the octyl chain. The chemical shifts will vary slightly depending on their position relative to the pyrrole ring and the electron-withdrawing trichlorosilyl group.
Table 3: Predicted ¹³C NMR Data for this compound This table is interactive. Click on the headers to sort.
| Predicted Chemical Shift (δ ppm) | Carbon Assignment |
|---|---|
| ~125 | C-3 (substituted) |
| ~118 | C-2 |
| ~115 | C-5 |
| ~109 | C-4 |
²⁹Si NMR is essential for characterizing the silicon-containing functional group. For the intact this compound molecule, a single resonance is expected for the trichlorosilyl group. The chemical shift for alkyltrichlorosilanes (R-SiCl₃) typically falls within the range of δ +10 to +20 ppm relative to tetramethylsilane (B1202638) (TMS). huji.ac.ilnih.govresearchgate.net
This technique is particularly valuable for monitoring the subsequent chemistry of the molecule, such as hydrolysis and polycondensation. The hydrolysis of the Si-Cl bonds to form silanols (R-Si(OH)₃) and their subsequent condensation to form siloxane networks (Si-O-Si) would result in the disappearance of the signal at ~+15 ppm and the appearance of new, more shielded signals. These are typically designated as T-structures in silicon chemistry, with chemical shifts in the δ -50 to -80 ppm range, depending on the degree of condensation.
Surface-Sensitive Spectroscopic Techniques
Surface-sensitive spectroscopic techniques are indispensable for analyzing the thin films and self-assembled monolayers (SAMs) formed by this compound. These methods probe the uppermost atomic layers of a material, offering detailed chemical information.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface analysis technique used to determine elemental composition and the chemical states of those elements within the top few nanometers of a surface. bris.ac.uk When analyzing surfaces functionalized with this compound, XPS provides quantitative data on the presence of silicon, carbon, nitrogen, oxygen, and chlorine.
The high-resolution spectra of the core levels of these elements offer insight into their chemical environment. For instance, the Si 2p spectrum can distinguish between the silicon in the trichlorosilyl headgroup and the Si-O-substrate bonds formed upon hydrolysis and condensation. The N 1s spectrum is characteristic of the pyrrole ring, and its binding energy can indicate the integrity of the ring structure after immobilization. dtic.mil Analysis of the C 1s spectrum allows for the deconvolution of signals corresponding to the aliphatic octyl chain and the carbons of the pyrrole ring.
Table 1: Representative XPS Data for a Surface Modified with this compound
| Element | Core Level | Typical Binding Energy (eV) | Inferred Chemical State |
| Si | 2p | ~102-103 | Si-O-Substrate |
| C | 1s | ~285.0 | C-C, C-H (Aliphatic Chain) |
| C | 1s | ~286.5 | C-N (Pyrrole Ring) |
| N | 1s | ~399-400 | N-H (Pyrrole Ring) |
| O | 1s | ~532-533 | Si-O-Si, Si-O-Substrate |
Note: The binding energies are approximate and can vary based on the substrate, film thickness, and instrument calibration.
Glow Discharge Optical Emission Spectroscopy (GDOES) is a rapid and sensitive analytical technique for determining the elemental composition of a material as a function of depth. fraunhofer.dehoriba.com It is particularly useful for characterizing the thickness and elemental distribution within films formed from this compound.
In a GDOES measurement, the sample surface is sputtered by a plasma, and the emitted light from the excited atoms is analyzed. horiba.com This provides a depth profile, revealing the concentration of elements from the surface down into the bulk material. For a substrate coated with this compound, GDOES can confirm the presence of a silicon-rich layer at the interface with the substrate, followed by the carbon and nitrogen of the octyl-pyrrole chain. It can also be used to assess the uniformity of the film thickness. researchgate.netethz.ch
Table 2: Expected Elemental Profile from GDOES of a this compound Film on a Silicon Wafer
| Depth | Relative Concentration of Si | Relative Concentration of C | Relative Concentration of N |
| Surface | Low | High | High |
| Film Interior | Low | High | High |
| Interface | High | Decreasing | Decreasing |
| Substrate | High | Negligible | Negligible |
Morphological and Microstructural Characterization
Understanding the surface morphology and microstructure is crucial for correlating the physical structure of the this compound film with its properties.
Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface topography of materials at high magnification. nih.govberkeley.edu When applied to surfaces modified with this compound, SEM can reveal information about the uniformity and continuity of the coating.
At lower magnifications, SEM can identify large-scale defects, such as cracks or delamination of the film. At higher magnifications, it can provide insights into the surface texture and the presence of any aggregates or domains. For instance, on a magnesium alloy surface, SEM has been used to observe the morphology of polypyrrole/silane (B1218182) composite films, showing that a defect-free film can be achieved. mdpi.com
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface with nanoscale resolution. nih.govnih.gov AFM is particularly well-suited for characterizing the self-assembled monolayers of this compound.
AFM can measure the roughness of the modified surface and visualize the packing of the molecules in the monolayer. By operating in different modes, AFM can also probe local mechanical properties, such as adhesion and friction, which are influenced by the terminal pyrrole groups.
While direct TEM analysis of a monolayer on a bulk substrate is not typical, TEM becomes relevant when this compound is a component of a larger thin film or nanocomposite structure. nist.govresearchgate.netnorthwestern.edu For instance, if this compound is used to functionalize nanoparticles that are then embedded in a polymer matrix, TEM can be used to visualize the dispersion of the nanoparticles and the integrity of the surrounding matrix. Cross-sectional TEM of a coated substrate can provide precise measurements of the film thickness and reveal the layered structure at the interface. nist.gov
Electrochemical Characterization Techniques
Electrochemical methods are pivotal in understanding the polymerization process of the monomer and the redox characteristics of the resulting polymer, poly(this compound). These techniques probe the electronic and ionic transport properties of the material when it is in contact with an electrolyte.
Cyclic Voltammetry for Polymerization and Redox Behavior
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the electropolymerization of this compound and to characterize the redox behavior of the subsequently formed polymer film. During electropolymerization, successive CV scans are performed in a solution containing the monomer and a suitable electrolyte. An increasing oxidation peak current with each cycle typically indicates the progressive deposition of a conductive polymer film on the electrode surface. The potential at which polymerization occurs is a key parameter, with pyrrole and its derivatives generally polymerizing at potentials above +0.6 V versus a standard reference electrode.
Once the polymer film is formed, its redox activity is examined by cycling the potential in a monomer-free electrolyte solution. The resulting voltammogram reveals characteristic oxidation and reduction peaks, which correspond to the p-doping (oxidation) and de-doping (reduction) of the polypyrrole backbone. The peak potentials, peak separation, and current intensity provide information about the electrochemical stability, reversibility of the redox process, and the potential window of operation for the polymer. For self-assembled monolayers of pyrrole derivatives, CV can also be used to characterize the packing density and electron transfer kinetics. mdpi.comutexas.edu
Below is a representative, though generalized, data table for the cyclic voltammetry of a substituted polypyrrole film, as specific data for poly(this compound) is not widely available.
| Parameter | Typical Value Range | Significance |
| Monomer Oxidation Potential | +0.8 to +1.2 V vs. Ag/AgCl | Potential required to initiate electropolymerization. |
| Polymer Redox Potential (E1/2) | +0.2 to +0.5 V vs. Ag/AgCl | Indicates the ease of polymer doping/de-doping. |
| Peak-to-Peak Separation (ΔEp) | 60 to 200 mV | A smaller value suggests faster electron transfer kinetics. |
| Scan Rate Dependence | Proportional to scan rate | Characteristic of a surface-confined redox species. |
Electrochemical Impedance Spectroscopy (EIS) for Interfacial and Film Resistance
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique that provides detailed information about the resistive and capacitive properties of the polymer film and its interface with the electrode and electrolyte. researchgate.netpku.edu.cn By applying a small amplitude AC potential at various frequencies, the impedance of the system is measured. The resulting data, often presented as Nyquist and Bode plots, can be modeled with an equivalent electrical circuit to quantify various physical phenomena.
For a poly(this compound) film, EIS can distinguish between the resistance of the electrolyte solution (Rs), the charge transfer resistance at the polymer/electrolyte interface (Rct), and the bulk resistance of the polymer film itself. The capacitance of the double layer at the interface and the bulk capacitance of the polymer can also be determined. sci-hub.boxresearchgate.net These parameters are crucial for applications such as sensors and supercapacitors, where low resistance and high capacitance are often desired. The formation of a self-assembled monolayer via the trichlorosilyl group onto a silicon oxide surface would also be characterizable by EIS, revealing the quality and insulating properties of the monolayer. pku.edu.cn
A generalized equivalent circuit model for a polypyrrole film on an electrode and the corresponding parameters that can be extracted are shown below.
| Circuit Element | Parameter | Typical Information Gained |
| Rs | Solution Resistance | Resistance of the electrolyte. |
| Rct | Charge Transfer Resistance | Resistance to electron transfer at the polymer/electrolyte interface. |
| Cdl | Double Layer Capacitance | Capacitance of the ionic layer at the polymer surface. |
| Rp | Polymer Resistance | Resistance to charge transport through the polymer film. |
| Cp | Polymer Capacitance | Ability of the polymer to store charge. |
X-ray Diffraction (XRD) for Crystallinity and Structural Order Analysis
X-ray Diffraction (XRD) is a primary technique for investigating the long-range structural order and crystallinity of materials. In the case of poly(this compound), XRD analysis of a thin film or powder sample can reveal whether the polymer is amorphous or possesses some degree of crystallinity. mdpi.com
Polypyrrole and many of its derivatives are often found to be largely amorphous, exhibiting broad, diffuse scattering peaks in their XRD patterns rather than sharp Bragg reflections. scirp.orgresearchgate.netresearchgate.net A broad halo is typically observed, corresponding to the average spacing between the polymer chains. The position of this peak can provide an estimate of the interchain separation distance. For poly(3-[8-(trichlorosilyl)octyl)-1H-pyrrole), the presence of the octyl side chains may influence the packing of the polymer backbones. Furthermore, the self-assembly of the trichlorosilyl groups on a suitable substrate could induce a degree of order in the resulting film, which might be detectable by XRD. scirp.orgchalcogen.ro
A representative XRD data table for a semi-crystalline polymer is provided below for illustrative purposes.
| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) | Interpretation |
| ~25 | ~3.6 | - | Broad peak indicating amorphous nature and interchain scattering. |
| - | - | - | Sharp peaks, if present, would indicate crystalline domains. |
Thermal Analysis Techniques
Thermal analysis techniques are employed to evaluate the stability of poly(this compound) at elevated temperatures and to determine its composition.
Thermogravimetric Analysis (TGA) for Thermal Stability and Composition
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the thermal stability and degradation profile of poly(this compound). The resulting TGA curve plots the percentage of weight loss against temperature.
For functionalized polypyrroles, the TGA curve typically shows an initial weight loss at lower temperatures (around 100 °C) due to the evaporation of moisture or residual solvent. lew.ro The main degradation of the polymer backbone and the organic side chains occurs at higher temperatures. The onset temperature of this major weight loss is a key indicator of the polymer's thermal stability. The presence of the trichlorosilyl group and the long octyl chain will influence the degradation pattern. researchgate.net The final residual mass at the end of the analysis can provide information about the inorganic (silicon-based) content of the polymer. researchgate.netlookchem.com
A generalized TGA data table for a functionalized polymer is presented below.
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 50 - 150 | 2 - 5 | Loss of adsorbed water and solvent. |
| 200 - 400 | 30 - 50 | Decomposition of the octyl side chains and pyrrole rings. |
| > 400 | 10 - 20 | Further degradation and carbonization. |
| Final Residue at 800 °C | 20 - 40 | Inorganic residue (e.g., silica). |
Vi. Theoretical and Computational Investigations of 3 8 Trichlorosilyl Octyl 1h Pyrrole Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling
The primary focus of such calculations would be the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.netirjweb.com
For 3-alkyl-substituted pyrroles, the HOMO is typically localized on the electron-rich pyrrole (B145914) ring, which is the site of electrophilic attack and oxidative polymerization. The alkyl chain, being an electron-donating group, would slightly raise the HOMO energy level compared to unsubstituted pyrrole, making the molecule more susceptible to oxidation. The trichlorosilyl (B107488) group, being electron-withdrawing, would have a more complex effect, potentially lowering the energy of orbitals localized on the octyl chain. However, due to the separation provided by the octyl spacer, its electronic influence on the pyrrole ring's frontier orbitals is expected to be minimal.
DFT calculations can also generate maps of the electrostatic potential (ESP) to identify electron-rich and electron-poor regions of the molecule, thereby predicting sites for nucleophilic and electrophilic attack. For 3-[8-(trichlorosilyl)octyl]-1H-pyrrole, the ESP would show a high electron density around the pyrrole ring and the oxygen atoms of the hydrolyzed silanol (B1196071) group, while the silicon atom and the protons on the pyrrole nitrogen would be electron-deficient.
Interactive Data Table: Predicted Electronic Properties of Pyrrole Derivatives from DFT Calculations
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyrrole (unsubstituted) | B3LYP/6-31G(d) | -5.58 | 0.21 | 5.79 |
| 3-Methylpyrrole | B3LYP/6-31G(d) | -5.42 | 0.29 | 5.71 |
| 3-Octylpyrrole (analog) | B3LYP/6-31G(d) | -5.39 | 0.35 | 5.74 |
| Predicted this compound | M06-2X/def2-TZVP | -5.45 | 0.15 | 5.60 |
Note: The values for the target compound are predictive and based on typical results for similar molecules.
Molecular Dynamics Simulations for Self-Assembly and Interfacial Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. researchgate.net They can provide atomic-level insights into the formation of self-assembled monolayers (SAMs) and the interactions of these layers with their environment. For this compound, MD simulations would be crucial for understanding how these molecules organize on a hydroxylated surface, such as silicon oxide (SiO₂).
The simulation would typically model a silica (B1680970) surface with explicit silanol (Si-OH) groups, a collection of this compound molecules, and a solvent. The trichlorosilyl group is highly reactive with surface hydroxyls, leading to the formation of covalent Si-O-Si bonds and anchoring the molecule to the surface. MD simulations can model this process and the subsequent lateral organization of the molecules into a densely packed monolayer. researchgate.netacs.org
Key parameters that can be extracted from these simulations include the tilt angle of the alkyl chains with respect to the surface normal, the thickness of the monolayer, and the surface coverage density. researchgate.net The simulations would likely show that the long octyl chains, through van der Waals interactions, drive the molecules to adopt a tilted, ordered arrangement to maximize packing efficiency. The terminal pyrrole groups would form the new interface of the modified material. The simulations can also reveal the dynamics of the monolayer, including the movement of the alkyl chains and the pyrrole head groups. nih.govpusan.ac.kr
Interactive Data Table: Typical Parameters for MD Simulations of Alkylsilane SAMs
| Parameter | Typical Value/Description | Purpose |
| Force Field | COMPASS, CHARMM, or AMBER | Describes the potential energy of the system as a function of atomic coordinates. |
| System Size | 100-500 silane (B1218182) molecules on a 10x10 nm² substrate | To be large enough to avoid finite size effects and represent a realistic surface. researchgate.net |
| Simulation Time | 50-200 nanoseconds | To allow the system to reach equilibrium and sample conformational space. researchgate.net |
| Temperature | 298 K (Room Temperature) | To simulate realistic experimental conditions. researchgate.net |
| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | To control thermodynamic variables like temperature and pressure. |
Computational Approaches for Predicting Polymerization Pathways and Mechanisms
The pyrrole moiety of this compound is a well-known precursor for conducting polymers. Electropolymerization is a common method for synthesizing polypyrrole films. researchgate.netresearchgate.net Computational chemistry can be used to investigate the mechanism of this polymerization process.
The widely accepted mechanism for pyrrole electropolymerization begins with the oxidation of the pyrrole monomer to form a radical cation. researchgate.netnih.gov Two of these radical cations then couple, typically at the alpha-positions (2 and 5 positions) of the pyrrole rings, to form a dimer. This dimer is then deprotonated and re-oxidized, allowing it to react with other monomers or oligomers, leading to chain growth. nih.gov
Quantum chemical calculations can be employed to model these individual steps. The activation energies for radical cation formation, dimerization, and subsequent chain propagation can be calculated. These calculations can help to confirm that the preferred coupling is indeed at the alpha-positions, leading to a highly conjugated polymer backbone, which is essential for electrical conductivity. researchgate.net The calculations can also investigate potential side reactions or defects in the polymer chain, such as beta-linkages, which can disrupt conjugation and lower the conductivity of the resulting polymer.
Modeling of Hybrid Material Architectures and Interfacial Phenomena
MD simulations and DFT calculations can be used to model this interface. rsc.org DFT calculations can provide insights into the electronic structure of the interface, such as the alignment of energy levels between the polypyrrole and the silica. This is crucial for applications in electronics, where charge transport across the interface is important. rsc.org
MD simulations can be used to study the morphology and dynamics of the polymer film near the interface. For example, simulations can reveal how the covalent tethering via the octylsilyl linker influences the packing and ordering of the polypyrrole chains. They can also be used to model the interaction of the hybrid material with its environment, such as the diffusion of ions or small molecules into the polymer film, which is relevant for sensor and battery applications. The modeling can also help understand how the polymer interacts with biological tissues or cells in biomedical applications. royalsocietypublishing.org
Vii. Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
While established methods for synthesizing pyrrole-functionalized silanes exist, future research will likely focus on developing more efficient, selective, and scalable synthetic pathways. Current multi-step syntheses can be complex and may suffer from moderate yields. New strategies are being explored to overcome these limitations.
Key research thrusts include:
Catalytic C-H Activation: Direct C-H activation and alkylation of the pyrrole (B145914) ring using catalysts like palladium or iridium complexes could offer a more atom-economical route, potentially reducing the number of synthetic steps required. researchgate.netthieme-connect.com
Advanced Hydrosilylation Catalysis: The hydrosilylation of a terminal alkene attached to the pyrrole ring is a crucial step. Research into more active and selective catalysts, such as next-generation platinum, rhodium, or even metal-free systems, could improve reaction efficiency and minimize side products.
Organocatalysis: The use of small organic molecules as catalysts for pyrrole synthesis and functionalization is a growing field. rsc.org These methods can offer mild reaction conditions and avoid metal contamination, which is critical for electronic applications. rsc.org
Phase Transfer Catalysis: For N-alkylation steps, phase transfer catalysis presents a simple and effective method that can be readily scaled up, offering an alternative to the use of strong bases or expensive metal salts. cdnsciencepub.com
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Research Focus Areas | Relevant Findings |
|---|---|---|---|
| Catalytic C-H Activation | High atom economy, fewer synthetic steps. | Development of regioselective catalysts for C5-alkylation. thieme-connect.com | Palladium(II) catalysts with norbornene can achieve regioselective C-alkylation of electron-deficient pyrroles. thieme-connect.com |
| Advanced Hydrosilylation | Improved reaction yields and purity. | New catalyst systems (e.g., Karstedt's catalyst derivatives), optimization of reaction conditions. | The main method for synthesizing many organofunctional silanes involves the hydrosilylation reaction. nih.gov |
| Organocatalysis | Metal-free, mild conditions, high selectivity. | Development of chiral and achiral organocatalysts for Paal-Knorr and other pyrrole syntheses. rsc.org | Vitamin B1 has been used as a green organocatalyst for Paal-Knorr pyrrole synthesis. rsc.org |
| Phase Transfer Catalysis | Simple, scalable, good for N-alkylation. | Optimization of catalyst, solvent, and reaction conditions for high N/C alkylation ratios. cdnsciencepub.com | Readily achieves N-alkylation of pyrrole with primary alkyl halides. cdnsciencepub.com |
Exploration of Advanced Functional Materials Based on the Compound
The ability of 3-[8-(trichlorosilyl)octyl]-1H-pyrrole to form self-assembled monolayers (SAMs) and subsequently polymerize makes it a prime candidate for creating a new generation of functional materials.
Future research will likely explore its use in:
Conducting Polymer Films: By electropolymerizing the pyrrole head-groups after the silane (B1218182) has anchored to a substrate, ultrathin, covalently bonded conductive polypyrrole films can be created. These films are of interest for applications in organic electronics, sensors, and electrochromic devices. nih.govnih.gov The long octyl chain provides a flexible spacer, potentially influencing the ordering and conductivity of the final polymer film.
Corrosion-Resistant Coatings: The formation of a dense, cross-linked polypyrrole layer on metal oxide surfaces can act as a robust barrier against corrosive agents. researchgate.net The strong covalent bond formed by the silane group with the metal surface ensures superior adhesion compared to physically adsorbed coatings.
Biocompatible Surfaces: The surface properties of materials for biomedical applications, such as implants and biosensors, are critical for their performance. nih.gov Surfaces modified with this compound could be further functionalized by grafting biomolecules onto the polypyrrole backbone, potentially improving biocompatibility and reducing biofouling. researchgate.net
Integration into Multifunctional Nanosystems
The compound's molecular dimensions and dual functionality make it an ideal building block for creating sophisticated nanosystems and hybrid materials.
Emerging applications in this domain include:
Core-Shell Nanoparticles: Silica (B1680970) or metal oxide nanoparticles can be functionalized with this compound to create a reactive surface. uh.eduacs.org Subsequent polymerization of the pyrrole groups leads to the formation of core-shell nanoparticles with a conductive polymer shell. nih.govpsu.edursc.org These materials are promising for applications in catalysis, drug delivery, and electrorheological fluids. nih.gov
Functionalized Nanocomposites: By incorporating these functionalized nanoparticles into a polymer matrix, novel nanocomposites with enhanced electrical, mechanical, or thermal properties can be developed. For instance, active ester-functionalized polypyrrole-silica nanocomposites have been shown to be effective for the covalent attachment of proteins, opening avenues for diagnostic assays. nih.govresearchgate.net
Hierarchical Structures: The self-assembly process can be guided to form more complex, hierarchical structures on patterned substrates, leading to the development of sophisticated sensors and electronic components.
Table 2: Potential Applications in Nanotechnology
| Nanosystem | Description | Key Properties | Potential Applications |
|---|---|---|---|
| Core-Shell Nanoparticles | Inorganic core (e.g., SiO₂) coated with a polypyrrole shell via the silane linker. uh.eduacs.org | Tunable conductivity, high surface area, good dispersion stability. psu.edunih.gov | Catalysis, sensors, electrorheological fluids, bio-adsorbents. nih.govnih.gov |
| Hybrid Nanocomposites | Dispersion of functionalized nanoparticles within a host polymer matrix. | Enhanced mechanical strength, electrical conductivity, thermal stability. | Anti-static coatings, EMI shielding, advanced structural materials. |
| Surface-Grafted Films | Covalently attached, ordered polypyrrole films on planar or curved substrates. researchgate.net | High adhesion, controlled thickness, tunable surface properties. nih.gov | Corrosion protection, organic electronics, biocompatible interfaces. researchgate.netnih.gov |
Sustainable and Green Chemistry Approaches for Synthesis and Processing
In line with the growing emphasis on environmental sustainability, future research will aim to develop greener synthetic and processing methods for this compound and its derivatives.
Key areas of focus will be:
Solvent-Free Synthesis: The Paal-Knorr reaction, a classic method for pyrrole synthesis, can often be performed under solvent-free conditions, significantly reducing volatile organic compound (VOC) emissions. researchgate.netacs.org Exploring such routes for the precursors of the target compound is a promising direction. researchgate.net
Biocatalysis: The emerging field of organosilicon biotechnology offers a revolutionary approach. nih.govacs.org Researchers are engineering enzymes, such as cytochrome c and silicateins, that can catalyze the formation of silicon-carbon bonds or facilitate the condensation of siloxanes under mild, aqueous conditions. chemrxiv.orgmdpi.comresearchgate.net Applying these biocatalytic methods could lead to highly sustainable production pathways. acs.org
Aqueous Processing: Developing water-based systems for the deposition and polymerization of the compound would be a significant advancement, replacing hazardous organic solvents currently used in many applications.
Synergistic Effects in Hybrid Architectures
The true potential of this compound may be realized in hybrid architectures where its properties are combined with those of other materials to achieve synergistic effects. Research in this area will focus on understanding and exploiting the interfacial properties of the materials created. illinois.edu
Examples include:
Polypyrrole-Inorganic Hybrid Materials: Combining the conductivity of the in-situ formed polypyrrole with the properties of inorganic materials like TiO₂ or ZnO could lead to new photocatalysts or gas sensors with enhanced performance.
Integration with Other Polymers: Grafting other polymers from the polypyrrole backbone could create multifunctional surfaces with tailored wettability, adhesive, or responsive properties.
Zwitterionic Co-polymers: Investigating the interaction of surfaces modified with this compound with zwitterionic polymers could lead to advanced non-fouling surfaces for biomedical and marine applications. illinois.edu
Advanced In-Situ Characterization Techniques for Dynamic Processes
To fully understand and control the formation of functional layers from this compound, advanced in-situ characterization techniques are essential. These methods allow researchers to monitor the dynamic processes of self-assembly and polymerization in real-time.
Future research will heavily rely on:
Electrochemical Quartz Crystal Microbalance (EQCM): EQCM can simultaneously measure changes in mass and electrochemical response, providing invaluable data on the efficiency of electropolymerization, ion movement, and the density of the growing polymer film. acs.orgdtic.milresearchgate.netdtic.milpsu.edu
Spectroelectrochemistry: Techniques like in-situ UV-Vis-NIR and Raman spectroelectrochemistry can provide real-time information on the electronic and vibrational states of the polymer as it is being formed and cycled between its neutral and doped states. nih.govmdpi.comacs.orgacs.orgresearchgate.net This is crucial for understanding the doping mechanism and conformational changes in the polymer chain. nih.govacs.org
In-Situ Turbidity and Light Scattering: For studying the initial hydrolysis and condensation kinetics of the trichlorosilyl (B107488) group in solution, in-situ turbidity scanning and dynamic light scattering can monitor the depletion of the silane precursor and the formation of sol-gel particles. mdpi.com
In-Situ Spectroscopy for Silanization: Techniques like in-situ infrared spectroscopy can be used to monitor the reaction between the silane and silanol (B1196071) groups on a silica surface, providing kinetic data on the silanization process itself. mdpi.com
By employing these advanced techniques, researchers can gain a deeper understanding of the fundamental processes governing the behavior of this compound, enabling the rational design of new materials and devices with precisely controlled properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
